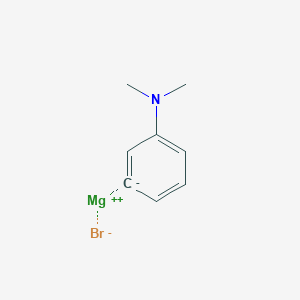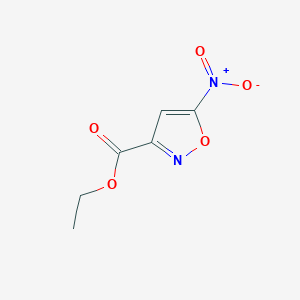
3,4-Dihydroxy-2-nitrobenzaldehyde
Overview
Description
3,4-Dihydroxy-2-nitrobenzaldehyde is a chemical compound with the molecular formula C7H5NO5 and a molecular weight of 183.12 . It is a powder at room temperature .
Synthesis Analysis
A method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde involves reacting 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde with a reagent comprising zinc chloride, water, and hydrogen chloride .Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C7H5NO5/c9-3-4-1-2-5 (10)7 (11)6 (4)8 (12)13/h1-3,10-11H .Chemical Reactions Analysis
This compound has been used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase . It has also been involved in a study of an enantioselective thioester aldol reaction, which was catalyzed by copper (II) triflate in the presence of a chiral bisoxazoline ligand .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
1. Malaricidal and Coccidiostatic Properties
3,4-Dihydroxy-2-nitrobenzaldehyde shows promise in the field of parasitology. Compounds formed by the condensation of 2-Nitrobenzaldehydes have demonstrated significant coccidiostatic and malaricidal effects, particularly against drug-resistant malaria parasites. This could have important implications for the development of new antimalarial drugs (Dürckheimer et al., 1980).
2. Electrocatalytic Activity
Research has explored the electrodeposition of films derived from dihydroxybenzaldehyde isomers, including this compound, on glassy carbon electrodes. These films exhibit catalytic activity in the electrooxidation of NADH, showing potential for use in biosensor design (Pariente et al., 1996).
3. Inhibition of Catechol-O-methyltransferase
Studies have synthesized nitro derivatives of dihydroxy- and hydroxymethoxybenzaldehyde, testing them as inhibitors of catechol-O-methyltransferase (COMT). The dihydroxynitrobenzaldehydes prepared, including this compound, were found to be potent inhibitors of COMT. This has implications for the development of treatments for disorders related to catecholamine metabolism (Pérez et al., 1992).
4. Crystal Structure and Physical Properties
Research into the crystal structure and physical properties of this compound-related compounds helps understand the relationship between molecular ordering and noncovalent interactions. These insights are valuable for materials science and the development of advanced materials with specific optical properties (Kwon et al., 2009).
5. Photochemical Sensitivity
This compound has been explored as a photochemically sensitive actinometer, used in various laboratory and field measurements to understand the photochemical properties of substances. This research contributes to our understanding of light-induced chemical reactions and their applications (Galbavy et al., 2010).
6. Antioxidant Activities
Studies have shown that this compound and related compounds possess antioxidant activities. This is relevant in the context of developing new synthetic antioxidants for various applications, including food preservation and pharmaceuticals (Hajimohammadi et al., 2018).
Mechanism of Action
Target of Action
The primary target of 3,4-Dihydroxy-2-nitrobenzaldehyde (DHNB) is xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the metabolism of purines, leading to the production of uric acid . This makes XO a key target for the development of drugs for hyperuricemia and gout .
Mode of Action
DHNB inhibits the activity of XO in a time-dependent manner . It is a potent inhibitor of XO, with an IC₅₀ value of 3 μM . The mode of action of DHNB seems to be similar to allopurinol, a clinically used XO inhibitory drug . DHNB displays potent mixed-type inhibition of the activity of XO .
Biochemical Pathways
By inhibiting XO, DHNB disrupts the purine metabolism pathway, reducing the production of uric acid . This can help lower serum uric acid levels, which is beneficial in the treatment of conditions like hyperuricemia and gout .
Pharmacokinetics
It’s known that dhnb is a potent xo inhibitor even at low doses . More research would be needed to fully understand the ADME properties of DHNB and their impact on its bioavailability.
Result of Action
The inhibition of XO by DHNB leads to a decrease in uric acid production . In a mouse model of acute hyperuricemia, a moderate dose of DHNB effectively controlled the serum uric acid content and significantly inhibited serum XO activity .
Action Environment
It’s worth noting that dhnb has low toxicity and enhances therapeutic efficacy, even at low doses, in co-administration with allopurinol . This suggests that DHNB might have a favorable safety profile in various physiological environments.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3,4-dihydroxy-2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICJHWULOYPREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)[N+](=O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564633 | |
| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50545-37-4 | |
| Record name | 3,4-Dihydroxy-2-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[6-(2-Methoxyethoxy)pyridin-3-yl]methanol](/img/structure/B1610815.png)
![2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene](/img/structure/B1610818.png)
![4-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1610819.png)